Cas no 1260664-32-1 (2-Fluoro-5-isocyanatopyridine)

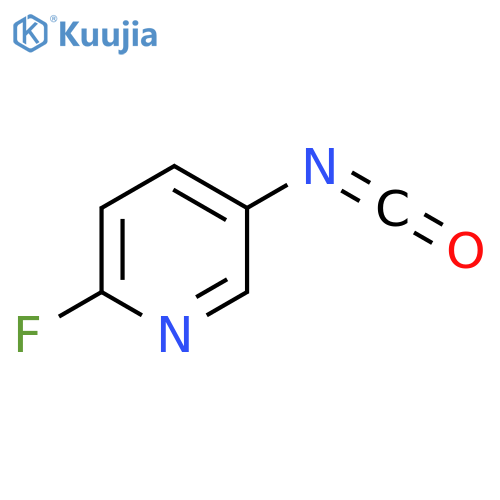

2-Fluoro-5-isocyanatopyridine structure

商品名:2-Fluoro-5-isocyanatopyridine

2-Fluoro-5-isocyanatopyridine 化学的及び物理的性質

名前と識別子

-

- EN300-1592442

- 2-FLUORO-5-ISOCYANATOPYRIDINE

- AB74204

- 1260664-32-1

- Pyridine, 2-fluoro-5-isocyanato-

- 2-Fluoro-5-isocyanatopyridine

-

- インチ: 1S/C6H3FN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-3H

- InChIKey: FPRZICMHRKVGLH-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C=N1)N=C=O

計算された属性

- せいみつぶんしりょう: 138.02294089g/mol

- どういたいしつりょう: 138.02294089g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

2-Fluoro-5-isocyanatopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1592442-0.1g |

2-fluoro-5-isocyanatopyridine |

1260664-32-1 | 0.1g |

$1157.0 | 2023-06-04 | ||

| Enamine | EN300-1592442-5.0g |

2-fluoro-5-isocyanatopyridine |

1260664-32-1 | 5g |

$3812.0 | 2023-06-04 | ||

| Enamine | EN300-1592442-0.05g |

2-fluoro-5-isocyanatopyridine |

1260664-32-1 | 0.05g |

$1104.0 | 2023-06-04 | ||

| Enamine | EN300-1592442-0.25g |

2-fluoro-5-isocyanatopyridine |

1260664-32-1 | 0.25g |

$1209.0 | 2023-06-04 | ||

| Enamine | EN300-1592442-0.5g |

2-fluoro-5-isocyanatopyridine |

1260664-32-1 | 0.5g |

$1262.0 | 2023-06-04 | ||

| Enamine | EN300-1592442-250mg |

2-fluoro-5-isocyanatopyridine |

1260664-32-1 | 250mg |

$1209.0 | 2023-09-23 | ||

| Enamine | EN300-1592442-100mg |

2-fluoro-5-isocyanatopyridine |

1260664-32-1 | 100mg |

$1157.0 | 2023-09-23 | ||

| Enamine | EN300-1592442-10000mg |

2-fluoro-5-isocyanatopyridine |

1260664-32-1 | 10000mg |

$5652.0 | 2023-09-23 | ||

| Enamine | EN300-1592442-50mg |

2-fluoro-5-isocyanatopyridine |

1260664-32-1 | 50mg |

$1104.0 | 2023-09-23 | ||

| Enamine | EN300-1592442-5000mg |

2-fluoro-5-isocyanatopyridine |

1260664-32-1 | 5000mg |

$3812.0 | 2023-09-23 |

2-Fluoro-5-isocyanatopyridine 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

1260664-32-1 (2-Fluoro-5-isocyanatopyridine) 関連製品

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 61389-26-2(Lignoceric Acid-d4)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬